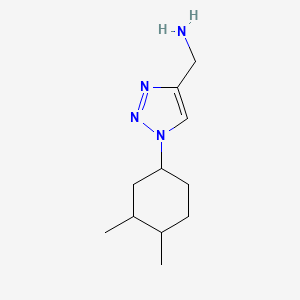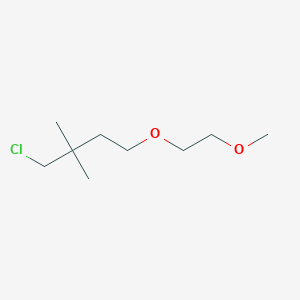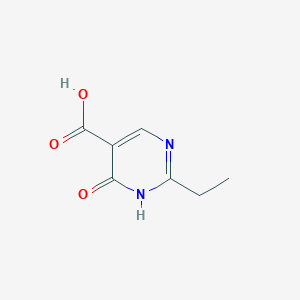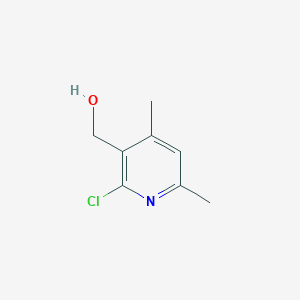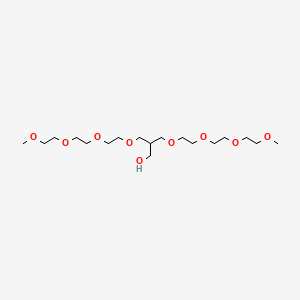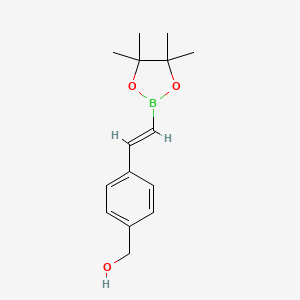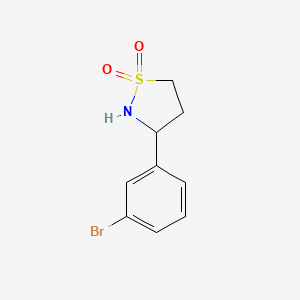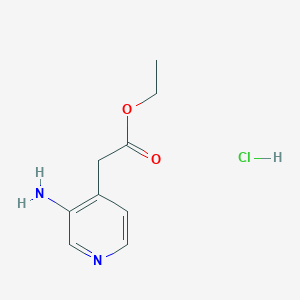
2-(Aminomethyl)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)thiophene-3-carboxylic acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an aminomethyl group at the second position and a carboxylic acid group at the third position of the thiophene ring. It is a significant intermediate in organic synthesis and has various applications in medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods: In industrial settings, the compound can be synthesized using a multi-step process that involves the preparation of intermediates such as 2-aminothiophene-3-carboxylates. These intermediates are then subjected to further reactions, including diazotization and desamination, to yield the desired product .
化学反応の分析
Types of Reactions: 2-(Aminomethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
科学的研究の応用
2-(Aminomethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 2-(Aminomethyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate access. Additionally, some derivatives exhibit cytostatic activity by inducing apoptosis in cancer cells through the inhibition of protein synthesis .
類似化合物との比較
2-Aminothiophene-3-carboxylic acid: Similar in structure but lacks the aminomethyl group.
3-Thiophenecarboxylic acid: Contains a carboxylic acid group at the third position but lacks the aminomethyl group.
2-Thiophenemethylamine: Contains an aminomethyl group but lacks the carboxylic acid group.
Uniqueness: 2-(Aminomethyl)thiophene-3-carboxylic acid is unique due to the presence of both the aminomethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
特性
分子式 |
C6H7NO2S |
|---|---|
分子量 |
157.19 g/mol |
IUPAC名 |
2-(aminomethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO2S/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,3,7H2,(H,8,9) |
InChIキー |
WQTSDEFNTLZLJD-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1C(=O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



